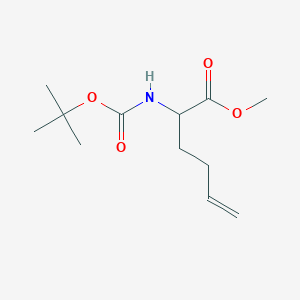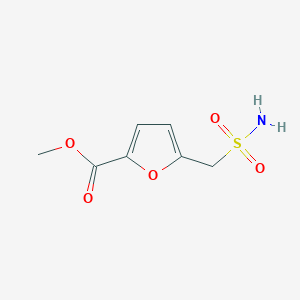![molecular formula C7H11NO3 B12442613 Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-](/img/structure/B12442613.png)
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is a compound belonging to the class of N-acyl-amino acids. It is also known by its IUPAC name, 2-(2-methylbut-2-enoylamino)acetic acid
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- typically involves the reaction of glycine with an appropriate acylating agent. One common method is the reaction of glycine with tiglic acid (2-methyl-2-butenoic acid) under suitable conditions to form the desired product . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
科学的研究の応用
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- has several applications in scientific research:
Biology: The compound can be used in studies related to amino acid metabolism and enzyme interactions.
Medicine: Research into its potential therapeutic applications, such as its role in drug development and as a precursor for biologically active compounds, is ongoing.
作用機序
The mechanism of action of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- involves its interaction with specific molecular targets and pathways. As an N-acyl-amino acid, it can participate in various biochemical processes, including enzyme catalysis and signal transduction. The compound’s structure allows it to bind to specific receptors or enzymes, modulating their activity and influencing cellular functions .
類似化合物との比較
Similar Compounds
Glycine, N-(2-methyl-1-oxo-2-butenyl)-, methyl ester: This compound is a methyl ester derivative of Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- and shares similar chemical properties.
Glycine, N-(2-methyl-1-oxo-2-butenyl)-, trimethylsilyl ester: Another derivative, this compound has a trimethylsilyl group, which can influence its reactivity and applications.
Uniqueness
Glycine, N-[(2E)-2-methyl-1-oxo-2-butenyl]- is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
2-(2-methylbut-2-enoylamino)acetic acid |
InChI |
InChI=1S/C7H11NO3/c1-3-5(2)7(11)8-4-6(9)10/h3H,4H2,1-2H3,(H,8,11)(H,9,10) |
InChIキー |
WRUSVQOKJIDBLP-UHFFFAOYSA-N |
正規SMILES |
CC=C(C)C(=O)NCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(4-Chloro-3-ethylphenoxy)phenyl]ethanone](/img/structure/B12442534.png)
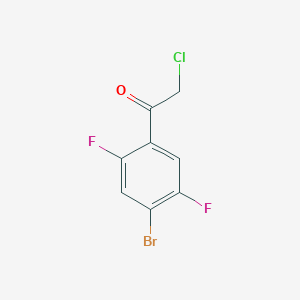
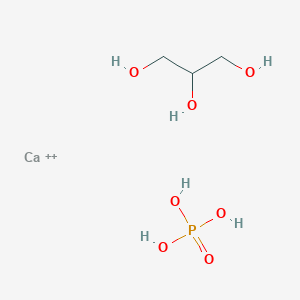
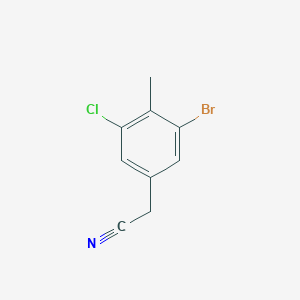
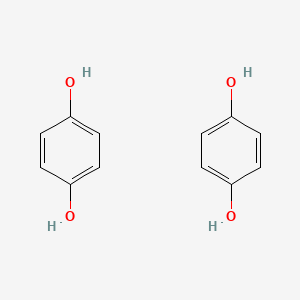

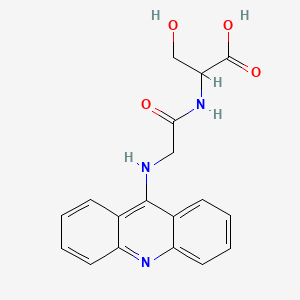
![Methyl 14-ethylidene-19-formyl-18-oxa-2,12-diazahexacyclo[9.6.1.19,15.01,9.03,8.012,17]nonadeca-3,5,7-triene-19-carboxylate](/img/structure/B12442595.png)

![(2R)-2-[(1R,2R,3aR,7S,9aS,11aR)-7-(acetyloxy)-2-hydroxy-3a,6,6,9a,11a-pentamethyl-1H,2H,3H,5H,5aH,7H,8H,9H,11H-cyclopenta[a]phenanthren-1-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B12442604.png)
![Diethyl 2-[2-trifluoromethyl-4H-chromene-4-ylidene]malonate](/img/structure/B12442610.png)
